![molecular formula C16H22ClF3N2O B1523034 1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL hydrochloride CAS No. 1189422-75-0](/img/structure/B1523034.png)
1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
Übersicht
Beschreibung
This compound is a complex organic molecule, likely belonging to the class of compounds known as piperidines. Piperidines are a class of organic compounds that contain a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with a trifluoromethyl group and an aminomethyl-substituted indene .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The trifluoromethyl group could potentially undergo reactions with nucleophiles, and the piperidine nitrogen could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds : A study by Hirai and Sugimoto (1977) explored the synthesis of related compounds, specifically 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, through a novel method involving dehydration and nucleophilic reaction processes, highlighting the chemical versatility of such structures (Hirai & Sugimoto, 1977).
Neuroleptic Agent Synthesis : Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent, which included a compound structurally similar to the one , for use in metabolic studies. This indicates the potential application of these compounds in studying neurological and metabolic processes (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmaceutical Compound Polymorphism : Vogt, Williams, Johnson, and Copley (2013) characterized two polymorphic forms of a structurally related investigational pharmaceutical compound, using spectroscopic and diffractometric techniques. This research illustrates the importance of understanding polymorphism in drug development (Vogt, Williams, Johnson, & Copley, 2013).
Potential in Treating Cancer : A 2006 study described a compound with a similar structure as potentially useful in treating cancer, particularly through its action as an Aurora kinase inhibitor. This points to the possible application of these compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).
Mannich Reaction in Heterocycle Synthesis : Dotsenko, Krivokolysko, and Litvinov (2012) used a Mannich reaction involving a derivative of the piperidinium compound for synthesizing heterocycles, demonstrating its utility in creating complex organic structures (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antimicrobial Activity of Piperidine Derivatives : A study by Patel and Agravat (2007) focused on the synthesis and microbial studies of new pyridine derivatives, including those with piperidine structures. This research suggests the potential antimicrobial applications of such compounds (Patel & Agravat, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(aminomethyl)-1,3-dihydroinden-2-yl]-4-(trifluoromethyl)piperidin-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)15(22)5-7-21(8-6-15)14(11-20)9-12-3-1-2-4-13(12)10-14;/h1-4,22H,5-11,20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUJKRHSYVDSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C2(CC3=CC=CC=C3C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.